Cas no 2229356-22-1 (2-(2-amino-3-hydroxypropyl)-5-bromophenol)

2-(2-amino-3-hydroxypropyl)-5-bromophenol 化学的及び物理的性質
名前と識別子
-
- 2-(2-amino-3-hydroxypropyl)-5-bromophenol
- EN300-1906912
- 2229356-22-1
-
- インチ: 1S/C9H12BrNO2/c10-7-2-1-6(9(13)4-7)3-8(11)5-12/h1-2,4,8,12-13H,3,5,11H2
- InChIKey: GFZJMSAQYAIZLW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)O)CC(CO)N
計算された属性
- 精确分子量: 245.00514g/mol
- 同位素质量: 245.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 66.5Ų
2-(2-amino-3-hydroxypropyl)-5-bromophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1906912-0.1g |
2-(2-amino-3-hydroxypropyl)-5-bromophenol |
2229356-22-1 | 0.1g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1906912-2.5g |
2-(2-amino-3-hydroxypropyl)-5-bromophenol |
2229356-22-1 | 2.5g |
$2379.0 | 2023-09-18 | ||
Enamine | EN300-1906912-0.05g |
2-(2-amino-3-hydroxypropyl)-5-bromophenol |
2229356-22-1 | 0.05g |
$1020.0 | 2023-09-18 | ||
Enamine | EN300-1906912-5g |
2-(2-amino-3-hydroxypropyl)-5-bromophenol |
2229356-22-1 | 5g |
$3520.0 | 2023-09-18 | ||
Enamine | EN300-1906912-1g |
2-(2-amino-3-hydroxypropyl)-5-bromophenol |
2229356-22-1 | 1g |
$1214.0 | 2023-09-18 | ||
Enamine | EN300-1906912-5.0g |
2-(2-amino-3-hydroxypropyl)-5-bromophenol |
2229356-22-1 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1906912-0.25g |
2-(2-amino-3-hydroxypropyl)-5-bromophenol |
2229356-22-1 | 0.25g |
$1117.0 | 2023-09-18 | ||
Enamine | EN300-1906912-1.0g |
2-(2-amino-3-hydroxypropyl)-5-bromophenol |
2229356-22-1 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1906912-10.0g |
2-(2-amino-3-hydroxypropyl)-5-bromophenol |
2229356-22-1 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1906912-0.5g |
2-(2-amino-3-hydroxypropyl)-5-bromophenol |
2229356-22-1 | 0.5g |
$1165.0 | 2023-09-18 |
2-(2-amino-3-hydroxypropyl)-5-bromophenol 関連文献
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
2. Back matter
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
2-(2-amino-3-hydroxypropyl)-5-bromophenolに関する追加情報
Introduction to 2-(2-Amino-3-Hydroxypropyl)-5-Bromophenol (CAS No. 2229356-22-1)
2-(2-Amino-3-Hydroxypropyl)-5-Bromophenol (CAS No. 2229356-22-1) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its distinct chemical structure, which includes a 5-bromo substituent and a 2-amino-3-hydroxypropyl group attached to a phenolic ring. These functional groups endow the molecule with a range of interesting properties and potential applications.
The chemical structure of 2-(2-Amino-3-Hydroxypropyl)-5-Bromophenol is particularly noteworthy due to its potential for forming hydrogen bonds and participating in various chemical reactions. The presence of the hydroxyl group and the amino group makes it an excellent candidate for use in synthetic routes that require nucleophilic substitution or condensation reactions. Additionally, the bromine substituent can be readily replaced in cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been a growing interest in the biological activity of compounds with similar structures to 2-(2-Amino-3-Hydroxypropyl)-5-Bromophenol. Research has shown that such compounds can exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. For instance, studies have demonstrated that compounds with phenolic hydroxyl groups and amino functionalities can effectively scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
The potential therapeutic applications of 2-(2-Amino-3-Hydroxypropyl)-5-Bromophenol are further supported by its ability to interact with various biological targets. One notable area of research involves its interaction with enzymes involved in cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, which are key regulators of cell proliferation and survival. This property makes it a promising lead compound for the development of new drugs targeting cancer and other diseases characterized by aberrant cell signaling.
Beyond its potential as a therapeutic agent, 2-(2-Amino-3-Hydroxypropyl)-5-Bromophenol also holds promise as a research tool. Its unique chemical structure allows it to be used as a probe to study the mechanisms of various biological processes. For instance, it can be used to investigate the role of specific enzymes or receptors in cellular pathways, providing valuable insights into disease mechanisms and potential therapeutic targets.
In the context of drug discovery and development, 2-(2-Amino-3-Hydroxypropyl)-5-Bromophenol represents an exciting opportunity for researchers and pharmaceutical companies. Its chemical versatility and biological activity make it an attractive starting point for the design and synthesis of novel compounds with improved pharmacological profiles. Ongoing research is focused on optimizing its properties through structural modifications and evaluating its efficacy in preclinical models.
To further explore the potential applications of 2-(2-Amino-3-Hydroxypropyl)-5-Bromophenol, several research groups have conducted detailed studies on its physicochemical properties and biological effects. These studies have provided valuable insights into its solubility, stability, and bioavailability, which are crucial factors for its use in both research and therapeutic settings. Additionally, computational methods such as molecular docking and molecular dynamics simulations have been employed to predict its interactions with specific biological targets.
In conclusion, 2-(2-Amino-3-Hydroxypropyl)-5-Bromophenol (CAS No. 2229356-22-1) is a multifaceted compound with significant potential in various areas of scientific research and pharmaceutical development. Its unique chemical structure and biological activity make it an important molecule for further investigation. As research continues to uncover new aspects of its properties and applications, it is likely that this compound will play an increasingly important role in advancing our understanding of complex biological processes and developing new therapeutic strategies.
2229356-22-1 (2-(2-amino-3-hydroxypropyl)-5-bromophenol) Related Products
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)




